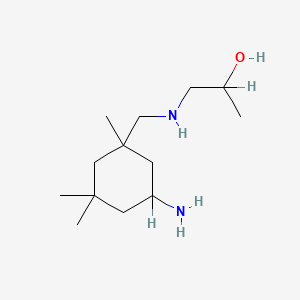
1-(((5-Amino-1,3,3-trimethylcyclohexyl)methyl)amino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(((5-Amino-1,3,3-trimethylcyclohexyl)methyl)amino)propan-2-ol is a chemical compound with a complex structure, characterized by a cyclohexyl ring with amino and trimethyl groups, and a propan-2-ol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:
Formation of the Cyclohexyl Core: The cyclohexyl ring is first synthesized using appropriate starting materials such as cyclohexanone.
Introduction of Amino Group: The amino group is introduced through amination reactions, often using reagents like ammonia or ammonium salts.
Trimethylation: The cyclohexyl ring is then trimethylated using methylating agents such as methyl iodide.
Attachment of Propan-2-ol: Finally, the propan-2-ol moiety is attached through amination reactions involving propan-2-ol and the cyclohexyl core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(((5-Amino-1,3,3-trimethylcyclohexyl)methyl)amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones and alcohols.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted amines and alcohols.
Applications De Recherche Scientifique
This compound has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antibacterial properties.
Medicine: Studied for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mécanisme D'action
The mechanism by which 1-(((5-Amino-1,3,3-trimethylcyclohexyl)methyl)amino)propan-2-ol exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparaison Avec Des Composés Similaires
Cyclohexanol, 3-(aminomethyl)-3,5,5-trimethyl-
5-amino-1,3,3-trimethylcyclohexanemethylamine
2-[(5-Amino-1,3,3-trimethylcyclohexyl)methylimino]methyl-4-bromo-phenol
Uniqueness: 1-(((5-Amino-1,3,3-trimethylcyclohexyl)methyl)amino)propan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds
Propriétés
Numéro CAS |
66470-90-4 |
|---|---|
Formule moléculaire |
C13H28N2O |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
1-[(5-amino-1,3,3-trimethylcyclohexyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C13H28N2O/c1-10(16)7-15-9-13(4)6-11(14)5-12(2,3)8-13/h10-11,15-16H,5-9,14H2,1-4H3 |
Clé InChI |
QUQZYDPUJYFFMD-UHFFFAOYSA-N |
SMILES canonique |
CC(CNCC1(CC(CC(C1)(C)C)N)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


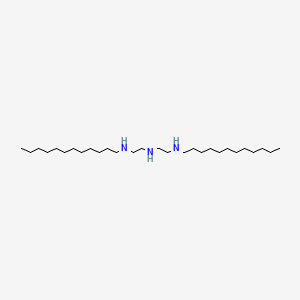
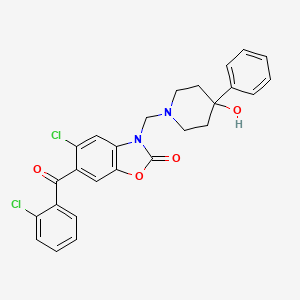
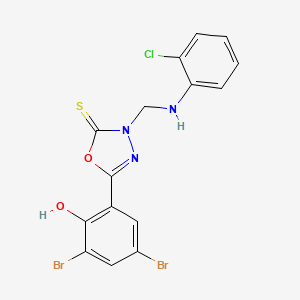
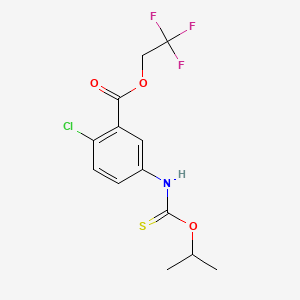
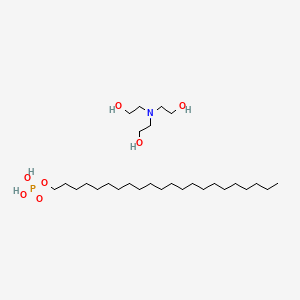
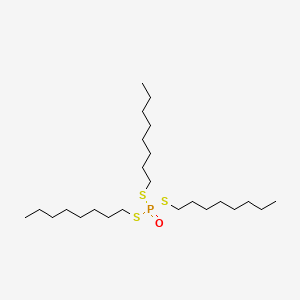
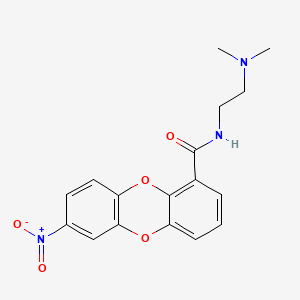

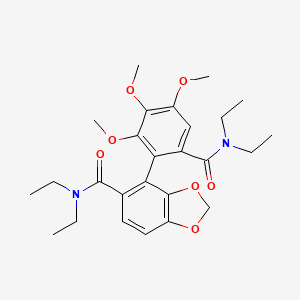
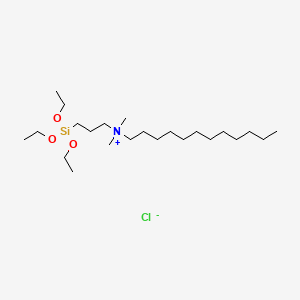
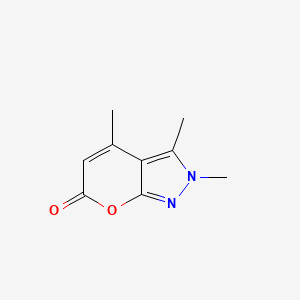
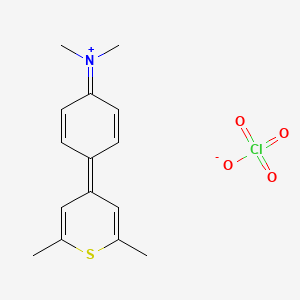
![1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane](/img/structure/B15180515.png)
![1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea](/img/structure/B15180516.png)
